5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloropyridinyl group and a methoxybenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide typically involves the reaction of 5-chloropyridine-2-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while substitution of the chlorine atoms can result in various substituted derivatives .
Scientific Research Applications
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Betrixaban: N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a potent factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with a similar structure but different substituents.
Uniqueness
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
312591-32-5 |
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Molecular Formula |
C13H10Cl2N2O2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-11-4-2-8(14)6-10(11)13(18)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H,16,17,18) |
InChI Key |
JVGMBZMVICZJCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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